molecular formula C18H20ClNO3 B2471488 N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide CAS No. 391230-66-3

N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide

Cat. No. B2471488
CAS RN: 391230-66-3
M. Wt: 333.81
InChI Key: PQPJEOHDFCEVPC-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide, commonly known as O-2050, is a synthetic compound that belongs to the family of opioids. It was first synthesized in the 1970s by a team of researchers at the University of Oxford, England. Since then, it has been the subject of several scientific studies due to its potential as a painkiller and its unique mechanism of action.

Scientific Research Applications

Anticancer, Anti-inflammatory, and Analgesic Activities

A study focused on the development of new chemical entities highlighted the potential of synthesized 2-(substituted phenoxy)acetamide derivatives, including compounds similar to N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide, as anticancer, anti-inflammatory, and analgesic agents. These derivatives, particularly those with halogens on the aromatic ring, demonstrated favorable activities against breast cancer (MCF-7), neuroblastoma (SK-N-SH), and in anti-inflammatory and analgesic models (Rani, Pal, Hegde, & Hashim, 2014).

Insecticidal Agents

Another research effort synthesized novel N-(4-chlorophenyl)-2-phenoxyacetamide derivatives to assess their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These derivatives, including compounds structurally related to N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide, showed excellent insecticidal properties, offering potential applications in agricultural pest management (Rashid et al., 2021).

Photovoltaic Efficiency and Ligand-Protein Interactions

Research into benzothiazolinone acetamide analogs, including molecules similar to N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide, explored their potential in photovoltaic applications due to good light harvesting efficiency and as ligands for protein interactions. This suggests broader applications in both renewable energy technologies and pharmaceutical development (Mary et al., 2020).

Synthesis and Chemical Characterization

Studies on the synthesis and characterization of related phenoxy acetamide derivatives provide insight into the chemical properties and potential applications of N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide. These include exploring the influence of solvents on the chlorination of the benzene ring and investigating the structures through spectroscopic techniques, laying the groundwork for further application-specific research (Wang et al., 2011).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3/c1-13(2)11-22-16-7-4-8-17(10-16)23-12-18(21)20-15-6-3-5-14(19)9-15/h3-10,13H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPJEOHDFCEVPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide

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